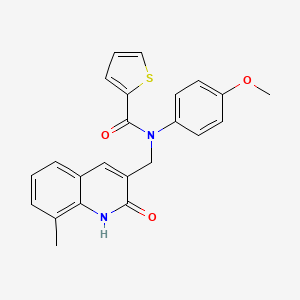![molecular formula C21H16N2O4 B7694762 (4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B7694762.png)
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that features a quinoline and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the oxazole ring. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of (4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
What sets (4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one apart from these similar compounds is its unique combination of the quinoline and oxazole ring systems. This structural feature may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.
Properties
IUPAC Name |
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-2-26-16-8-9-17-14(11-16)10-15(19(24)22-17)12-18-21(25)27-20(23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,24)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKZAIADYGKMEM-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B7694679.png)
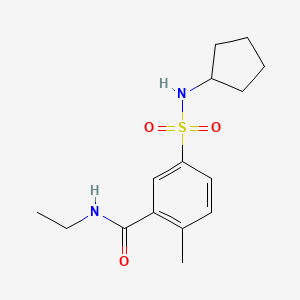
![N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B7694705.png)
![N-(2-methylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7694706.png)
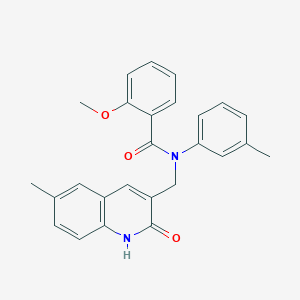
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B7694734.png)
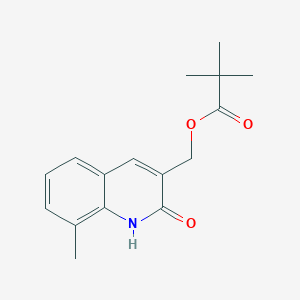
![2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide](/img/structure/B7694739.png)
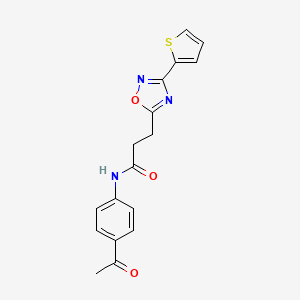
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B7694753.png)
![2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7694757.png)
